molecular formula C31H29N5O6 B1191811 NKTR-105

NKTR-105

Numéro de catalogue B1191811
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

NKTR-105 is a novel form of docetaxel that was developed using Nektar/'s advanced polymer technology platform. The compound belongs to the taxoid family and acts by disrupting the microtubular network in cells. It is being developed as an anti-neoplastic agent, and is the company/'s second oncology program in clinical development. In previous preclinical studies, this compound demonstrated superior antitumor activity with no neutropenia in multiple tumor models, indicating that this compound may enable sustained therapeutic levels of docetaxel without the myelosuppression that is a dose-limiting toxicity for this widely-used cancer therapy.

Applications De Recherche Scientifique

Antitumor Activity in Mouse Models

NKTR-105, also known as a novel multi-arm PEGylated docetaxel conjugate, has been investigated for its antitumor activity. A study presented at the AACR Annual Meeting highlighted this compound's superior antitumor activity compared to docetaxel in mouse models of human cancer. This study found that this compound resulted in greater and sustained tumor docetaxel exposure, leading to a significantly longer tumor growth delay compared to docetaxel. These findings suggest that this compound's enhanced antitumor efficacy is mediated by its ability to maintain higher concentrations of docetaxel in tumors over time (Hoch et al., 2009).

Phase I Clinical Study

A Phase I clinical study of this compound was conducted to explore its efficacy, safety, and tolerability. This study was designed based on this compound's promising activity in preclinical models and its unique pharmacokinetic profile. The drug demonstrated improved docetaxel pharmacokinetics, reducing peak concentrations and prolonging half-life, which could lead to improved efficacy and safety profiles over marketed docetaxel (Calvo et al., 2010).

Biomarker Analysis in Cancer Therapy

This compound is also being evaluated as part of combination therapies for cancer treatment. For instance, NKTR-214 (bempegaldesleukin), another drug from the same developer, was studied in a first-in-human trial where it showed clinical activity and immune activation in combination with this compound. This supports the potential for this compound to be part of combination therapy regimens in oncology, particularly due to its enhanced exposure and activity in tumors (Bentebibel et al., 2019).

Propriétés

Formule moléculaire

C31H29N5O6

Apparence

Solid powder

Synonymes

NKTR105;  NKTR-105;  NKTR 105;  docetaxel conjugate.; NONE

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.